molecular formula C14H19NO3S B14295901 2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- CAS No. 122328-28-3

2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)-

Cat. No.: B14295901
CAS No.: 122328-28-3
M. Wt: 281.37 g/mol
InChI Key: RKOTYCUPEWXXIC-UHFFFAOYSA-N
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Description

2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H21NO3S It is a derivative of azacyclononanone, featuring a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the azacyclononanone ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azacyclononanone derivatives.

Scientific Research Applications

2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Azonin-2-one, octahydro-1-(phenylmethyl)
  • 2H-Azonin-2-one, octahydro-1-(1-phenylpentyl)

Uniqueness

2H-Azonin-2-one, octahydro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other azacyclononanone derivatives.

Properties

CAS No.

122328-28-3

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

1-(benzenesulfonyl)azonan-2-one

InChI

InChI=1S/C14H19NO3S/c16-14-11-7-2-1-3-8-12-15(14)19(17,18)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2

InChI Key

RKOTYCUPEWXXIC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)N(CCC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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